molecular formula C25H21FN2O5S B2410743 2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866728-97-4

2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2410743
CAS No.: 866728-97-4
M. Wt: 480.51
InChI Key: QJWCZEFCRNQLCT-UHFFFAOYSA-N
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Description

2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
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Biological Activity

2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is a synthetic compound with a complex quinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The compound's IUPAC name is this compound, and it has the following molecular formula: C25H21FN2O4S. The presence of the fluorobenzenesulfonyl group contributes to its unique electronic properties, which may influence its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29) cells. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF75.0Apoptosis
Compound BHT293.5Cell Cycle Arrest
2-[6-Ethoxy...]MCF7TBDTBD

Antimicrobial Activity

Quinoline derivatives are often explored for their antimicrobial properties. The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide moiety in the structure is believed to enhance its antibacterial efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Anti-inflammatory Activity

Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds with a similar structure have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.

Case Studies

  • Study on Anticancer Mechanism
    A study published in Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives, revealing that compounds with similar structures to 2-[6-ethoxy...] induced apoptosis through the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Efficacy Assessment
    Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial properties of various quinoline derivatives, including those related to 2-[6-ethoxy...]. The results indicated a significant reduction in bacterial growth, suggesting potential therapeutic applications in treating infections.

Properties

IUPAC Name

2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-2-33-19-10-13-22-21(14-19)25(30)23(34(31,32)20-11-8-17(26)9-12-20)15-28(22)16-24(29)27-18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWCZEFCRNQLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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